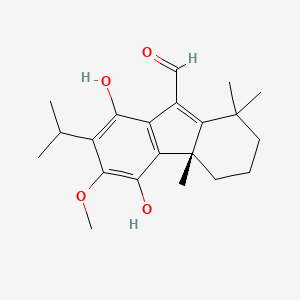![molecular formula C18H32O3 B1253989 9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-, (9Z)-](/img/structure/B1253989.png)
9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-, (9Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-, (9Z)- is a complex organic compound characterized by its unique structure, which includes an oxirane ring and a long aliphatic chain. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-, (9Z)- typically involves the epoxidation of undecenoic acid derivatives. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring into the molecule. The process may require specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-, (9Z)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peracids for epoxidation.
Reducing agents: Like lithium aluminum hydride for reduction.
Catalysts: Including metal catalysts for facilitating various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols.
Scientific Research Applications
9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-, (9Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-, (9Z)- involves its interaction with molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
9-Undecenoic acid: A related compound with a similar aliphatic chain but lacking the oxirane ring.
11-(2S,3R)-3-pentyloxiranyl derivatives: Compounds with similar oxirane structures but different aliphatic chains.
Uniqueness
The uniqueness of 9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-, (9Z)- lies in its specific stereochemistry and the presence of both an oxirane ring and a long aliphatic chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H32O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8+/t16-,17+/m0/s1 |
InChI Key |
CCPPLLJZDQAOHD-VESHTZQJSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
Synonyms |
cis-12-epoxyoctadeca-cis-9-enoate cis-12-epoxyoctadeca-cis-9-enoic acid vernoleate vernolic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2R,9R,12R)-11-methyl-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1253915.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1253917.png)

![[(4E,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1253919.png)
![[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1253922.png)




